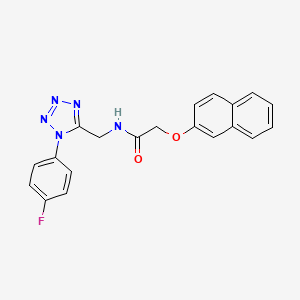

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide

Description

This compound features a tetrazole core substituted with a 4-fluorophenyl group at the 1-position and a methyl group at the 5-position. The acetamide moiety is linked to a naphthalen-2-yloxy group, conferring distinct electronic and steric properties. Its design leverages the tetrazole’s metabolic stability and the fluorophenyl group’s electron-withdrawing effects, which enhance binding affinity and pharmacokinetic profiles compared to non-halogenated analogs .

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O2/c21-16-6-8-17(9-7-16)26-19(23-24-25-26)12-22-20(27)13-28-18-10-5-14-3-1-2-4-15(14)11-18/h1-11H,12-13H2,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQFQGKHUDIILC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCC3=NN=NN3C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorobenzyl chloride with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) under reflux conditions.

Coupling with Naphthalen-2-yloxyacetic Acid: The intermediate product is then coupled with naphthalen-2-yloxyacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. The tetrazole ring and fluorophenyl group may interact with enzymes or receptors, modulating their activity. The naphthalen-2-yloxy moiety could enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Analog 1: 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}acetamide (G745-1564)

- Structural Differences : Replaces the naphthalen-2-yloxy group with a dihydrobenzofuran-derived oxygen moiety.

- Impact :

Analog 2: N-(Naphthalen-2-ylmethyl)-2-(1H-tetrazol-5-yl)acetamide (2m)

- Structural Differences : Lacks the 4-fluorophenyl group on the tetrazole and uses a naphthalen-2-ylmethyl linker instead of naphthalen-2-yloxy.

- Stability: Shorter plasma half-life due to faster metabolism of the non-fluorinated aryl group. Binding: Weaker interaction with aryl hydrocarbon receptors (AhR) in biochemical assays .

Analog 3: N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)

- Structural Differences : Triazole instead of tetrazole core; naphthalen-1-yloxy vs. naphthalen-2-yloxy.

- Impact :

- Acidity : Triazole (pKa ~10.3) is less acidic than tetrazole (pKa ~4.9), reducing ionization at physiological pH.

- Stereoelectronic Effects : Naphthalen-1-yloxy’s axial orientation may hinder target binding compared to the planar naphthalen-2-yloxy group.

- Activity : Lower inhibition of cyclooxygenase-2 (COX-2) in vitro (IC₅₀ = 12 μM vs. 5 μM for the target compound) .

Analog 4: 5-Methyl-1-(4’-methylnaphthalen-1’-yl)-1H-tetrazole

- Structural Differences : Replaces the 4-fluorophenyl group with a methylnaphthalenyl group.

- Impact :

Key Comparative Data Table

Research Findings and Implications

- Metabolic Stability: The 4-fluorophenyl group in the target compound reduces cytochrome P450-mediated oxidation, extending half-life by 2–3× compared to non-fluorinated analogs .

- Target Selectivity : The naphthalen-2-yloxy group’s planar geometry improves binding to COX-2’s hydrophobic pocket, achieving sub-micromolar IC₅₀ values .

- Synthetic Challenges : Introducing the 4-fluorophenyl group requires multistep functionalization, lowering yield (62%) compared to triazole analogs (75–85%) .

Biological Activity

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic compound that incorporates a tetrazole ring and a naphthalene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide

- Molecular Formula : C_{15}H_{14}FN_{5}O_{2}

- Molecular Weight : 299.3 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzyl chloride with sodium azide to form a tetrazole intermediate, followed by coupling with naphthalen-2-yloxyacetic acid derivatives. This multi-step synthetic route allows for the incorporation of various functional groups that can influence biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds featuring similar structural motifs. For instance, derivatives containing the tetrazole ring have been shown to exhibit significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h |

|---|---|---|---|

| ZQL-4c | MCF-7 | 2.96 | 1.06 |

| MDA-MB-231 | 0.80 | 0.67 | |

| SK-BR-3 | 1.21 | 0.79 |

These findings suggest that compounds with similar structures may also possess potent anticancer properties by inducing apoptosis and inhibiting cell proliferation through mechanisms involving oxidative stress and signaling pathways such as Notch-AKT .

Anti-inflammatory Activity

Compounds with tetrazole rings have been investigated for their anti-inflammatory properties. The presence of the fluorine atom in the phenyl group may enhance lipophilicity and receptor binding, potentially leading to improved anti-inflammatory effects compared to non-fluorinated analogs.

The biological activity of this compound is likely mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Production : Induction of oxidative stress leading to apoptosis in cancer cells.

- Inhibition of Key Signaling Pathways : Suppression of pathways such as Notch and AKT which are critical in cell survival and proliferation.

- Interaction with Biological Targets : The unique structure allows for interaction with various biological receptors, enhancing its therapeutic potential.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The compound can be synthesized via 1,3-dipolar cycloaddition between azide derivatives and alkynes. For example, alkyne precursors like (naphthalen-2-yloxy)methyl derivatives are reacted with azidoacetamides under copper catalysis (e.g., Cu(OAc)₂ in a 3:1 t-BuOH/H₂O solvent system) at room temperature for 6–8 hours . Workup involves quenching with ice, ethyl acetate extraction, and recrystallization (ethanol). Yields typically range from 21–98%, depending on substituents .

Q. How can spectroscopic techniques confirm structural integrity?

- IR Spectroscopy : Key peaks include C=O (~1670 cm⁻¹), tetrazole C–N (~1300 cm⁻¹), and Ar–O–C (~1250 cm⁻¹) .

- NMR :

- ¹H NMR: Signals for –OCH₂ (δ ~5.4 ppm), naphthalene protons (δ 7.2–8.4 ppm), and acetamide –NH (δ ~10.8 ppm) .

- ¹³C NMR: Carbonyl (δ ~165 ppm), tetrazole (δ ~153 ppm), and naphthalene carbons (δ ~120–135 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated/observed for derivatives in ).

Q. What initial biological screening assays are recommended?

Prioritize enzyme inhibition assays (e.g., COX-2 or kinase targets) and cell viability tests (e.g., MTT assay on cancer lines). The fluorophenyl and naphthyl groups suggest potential interactions with hydrophobic binding pockets, similar to structurally related tetrazole-acetamide derivatives .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

- Tetrazole substitutions : Replacing the 4-fluorophenyl group with chlorophenyl ( ) or methyl groups () alters electron density, affecting binding to targets like enzymes or receptors.

- Naphthalene position : 2-Naphthyloxy vs. 1-naphthyloxy () changes steric bulk and π-stacking interactions, impacting antiproliferative activity .

- Methodology : Use SAR studies with IC₅₀ comparisons across derivatives (e.g., nitro vs. methoxy substituents in ).

Q. What strategies resolve contradictions in crystallographic data for this compound?

Employ SHELX refinement ( ) for high-resolution X-ray data. If twinning or disorder occurs:

- Use TWIN/BASF commands in SHELXL to model twinning.

- Apply ISOR/DELU restraints for flexible groups (e.g., naphthalene rings). Validate with R-factor convergence (<5% discrepancy) .

Q. How to address discrepancies in synthetic yields across studies?

- Catalyst optimization : Compare Cu(OAc)₂ () vs. Zeolite-Y (). The latter may improve regioselectivity in cycloadditions.

- Solvent effects : Polar aprotic solvents (DMF) vs. t-BuOH/H₂O () influence reaction rates and byproduct formation.

- Statistical analysis : Use ANOVA to assess yield variability in triplicate experiments .

Q. What computational methods predict binding modes with biological targets?

- Molecular docking (AutoDock Vina) : Simulate interactions with COX-2 (PDB: 5KIR) or kinase domains. The naphthyloxy group may occupy hydrophobic subpockets .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Monitor RMSD (<2 Å) and hydrogen bond persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.